molecular formula C15H32N2O5 B061155 tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate CAS No. 194920-62-2

tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate

Cat. No. B061155
M. Wt: 320.42 g/mol
InChI Key: WHHYAYNALHPDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related tert-butyl carbamates involves multi-step processes starting from commercially available precursors. For instance, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is synthesized through acylation, nucleophilic substitution, and reduction, with an overall yield of 81% (Zhao et al., 2017). This example illustrates the typical approach of combining various chemical reactions to achieve the desired carbamate.

Molecular Structure Analysis

Molecular structure determination often employs techniques like X-ray crystallography and DFT analyses. For example, the structure of related compounds has been characterized, revealing insights into their molecular configurations and stabilization through intramolecular hydrogen bonds (Çolak et al., 2021).

Chemical Reactions and Properties

tert-Butyl carbamates undergo various chemical reactions, such as the Dirhodium(II)-catalyzed C-H amination, demonstrating the compound's reactivity and potential for further functionalization (Yakura et al., 2007). Furthermore, reactions like lithiation highlight the compound's versatility in organic synthesis (Smith et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various conditions. While specific data on "tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate" is scarce, related compounds have been analyzed to determine their crystal packing and thermal behavior (Kant et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further transformations, are essential for comprehensively understanding tert-butyl carbamates. Studies such as those on the sequential ethoxycarbonylation and methoximation indicate the compound's utility in synthesizing a wide range of derivatives (Paik & Kim, 2004).

Scientific Research Applications

  • Synthesis of Other Chemical Compounds : This compound is used as an intermediate in the synthesis of other chemicals, such as in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine (Zhong-Qian Wu, 2011).

  • Protective Group in Synthesis : It serves as a protective group in complex organic syntheses, such as in the regioselective deprotection and acylation of penta‐N‐protected thermopentamine (J. Pak & M. Hesse, 1998).

  • Intermediate in Biologically Active Compounds : It's an important intermediate in the synthesis of biologically active compounds, as seen in the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate (Bingbing Zhao et al., 2017).

  • Pharmaceutical Research : In pharmaceutical research, it's used in the synthesis of specific compounds, such as tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1 (Qi Zhang et al., 2022).

  • Role in Diels‐Alder Reactions : It is utilized in Diels‐Alder reactions, a key method in organic chemistry for creating carbon-carbon bonds, as illustrated in the preparation of a 2‐Amido Substituted Furan (A. Padwa et al., 2003).

  • Study of Foldamer Based on Aza/α-Dipeptide Oligomerization : Used in the study of new classes of foldamer, as seen in the synthesis of Boc-AzAla-Ala-OMe (Cécile Abbas et al., 2009).

  • Synthesis of Thermosensitive Dendrimers : It's involved in the synthesis of novel thermosensitive benzyl ether dendrimers with oligoethyleneoxy chains (Deng Jin-gen, 2013).

properties

IUPAC Name

tert-butyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O5/c1-15(2,3)22-14(18)17-7-5-9-20-11-13-21-12-10-19-8-4-6-16/h4-13,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHYAYNALHPDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475305
Record name Boc-TOTA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate

CAS RN

194920-62-2
Record name Boc-TOTA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate

Citations

For This Compound
31
Citations
SS Jalde, AK Chauhan, JH Lee, PK Chaturvedi… - European journal of …, 2018 - Elsevier
Curcumin (cur) has been comprehensively studied for its various biological properties, more precisely for its antitumor potential and it has shown the promising results as well. On the …
Number of citations: 42 www.sciencedirect.com
CB O'Herin, YW Moriuchi, TA Bemis… - Journal of medicinal …, 2023 - ACS Publications
Human carbonic anhydrase II (hCAII) is a metalloenzyme essential to critical physiological processes in the body. hCA inhibitors are used clinically for the treatment of indications …
Number of citations: 5 pubs.acs.org
W Zhao, J Hu, W Gao - ACS applied materials & interfaces, 2017 - ACS Publications
Glucose oxidase (GOX) can convert glucose into gluconic acid and hydrogen peroxide (H 2 O 2 ), which is potentially useful for synergistic cancer-starving and oxidation therapy. Herein …
Number of citations: 140 pubs.acs.org
DZ Wu, RM Lackner, C Aonbangkhen… - Methods in …, 2019 - Elsevier
Protein-protein interactions are highly dynamic biological processes that regulate various cellular reactions. They exhibit high specificity and spatiotemporal control in order to efficiently …
Number of citations: 2 www.sciencedirect.com
Y Li, Q Meng, P Wang, X Liu, Q Fu, Y Xie, Y Zhou, X Qi… - bioRxiv, 2020 - biorxiv.org
The identification of unknown target of a multi-kinase inhibitor sorafenib is important to better understand the mechanism of action of this drug in anti-cancer and anti-fibrotic treatments. …
Number of citations: 8 www.biorxiv.org
NS Lee, G Sun, LY Lin, WL Neumann… - Journal of materials …, 2011 - pubs.rsc.org
Dual-emitting photonic nano-objects that can sense changes in the environmental pH are designed based on shell-crosslinked micelles assembled from amphiphilic block copolymers …
Number of citations: 21 pubs.rsc.org
D Takahashi, T Ora, S Sasaki, N Ishii… - Journal of Medicinal …, 2023 - ACS Publications
Targeted protein degradation via the ubiquitin-proteasome system has emerged as one of the most promising drug discovery modalities. Autophagy, another intracellular degradation …
Number of citations: 4 pubs.acs.org
M Nagl, D Moennich, N Rosier, H Schihada, A Sirbu… - bioRxiv, 2023 - biorxiv.org
The family of dopamine D 2 -like receptors represent an interesting target for a variety of neurological diseases, eg Parkinson's disease (PD), addiction or schizophrenia. In this study we …
Number of citations: 1 www.biorxiv.org
MP Schwalm, J Dopfer, A Kumar, FA Greco, N Bauer… - bioRxiv, 2023 - biorxiv.org
Recent successes in developing small-molecule degraders that act through the ubiquitin system have spurred efforts to extend this technology to other mechanisms, including the …
Number of citations: 2 www.biorxiv.org
J Jaffe - 2016 - search.proquest.com
Techniques for the preparation, purification, and characterization of protein-based materials have allowed for advances in fields ranging from medicine to materials science. While great …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.